molecular formula C9H10O3 B1267153 Benzyloxyacetic acid CAS No. 30379-55-6

Benzyloxyacetic acid

Cat. No. B1267153
CAS RN: 30379-55-6
M. Wt: 166.17 g/mol
InChI Key: GRZHHTYDZVRPIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyloxyacetic acid and its derivatives often involves strategies that leverage its benzyloxy moiety for the introduction of various functional groups. While the literature on benzyloxyacetic acid specifically is limited, insights can be drawn from related compounds such as benzoxaboroles and benzoxazoles, which share the benzyloxy core structure. For instance, benzoxaboroles have been synthesized through methods that might be adaptable for benzyloxyacetic acid, focusing on the functionalization of the phenylboronic acid derivatives (Adamczyk-Woźniak et al., 2009)(Adamczyk-Woźniak et al., 2009). Similarly, the synthesis of benzoxazole derivatives via microwave-assisted techniques provides a template for efficient and rapid synthesis approaches that could be applicable to benzyloxyacetic acid (Özil & Menteşe, 2020)(Özil & Menteşe, 2020).

Molecular Structure Analysis

The molecular structure of benzyloxyacetic acid plays a critical role in its reactivity and the types of chemical reactions it can undergo. The presence of the benzyloxy group adjacent to the carboxylic acid moiety influences its electronic properties, potentially affecting the acidity of the carboxyl group and the reactivity of the aromatic ring. Studies on similar structures highlight the significance of such arrangements in determining molecular behavior and interaction capabilities (Soupene & Kuypers, 2008)(Soupene & Kuypers, 2008).

Chemical Reactions and Properties

Benzyloxyacetic acid's chemical reactivity is influenced by both its carboxylic acid group and the benzyloxy moiety. The carboxylic acid group enables it to participate in typical acid-base reactions, esterification, and amidation reactions, making it a versatile building block in organic synthesis. The benzyloxy group, on the other hand, may undergo electrophilic aromatic substitution reactions, offering pathways for the introduction of additional functional groups or the formation of cyclic compounds.

Physical Properties Analysis

The physical properties of benzyloxyacetic acid, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, specifically the interplay between the polar carboxylic acid group and the relatively nonpolar benzyloxy group. Understanding these properties is essential for optimizing reaction conditions and purification processes.

Chemical Properties Analysis

The chemical properties of benzyloxyacetic acid, such as its acidity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are foundational to its utility in synthetic chemistry. Its behavior in the presence of different reagents, catalysts, and under varying temperatures and pressures can inform its potential applications in creating novel compounds with desired functionalities.

  • (Adamczyk-Woźniak et al., 2009) on benzoxaboroles synthesis.
  • (Özil & Menteşe, 2020) on microwave-assisted synthesis of benzoxazoles.
  • (Soupene & Kuypers, 2008) for insights into molecular structure implications.

Scientific Research Applications

Efficient Preparation Methods

Practical Preparation of Benzyloxyacetic Acids :An efficient method for preparing benzyloxyacetic acids was developed, involving the reaction of chloroacetic acid with benzyl alcohol using powdered KOH. This approach is safer and eliminates the need for pyrophoric bases like sodium hydride, offering a more practical synthesis method (Linn et al., 2008).

Applications in Microbial Tolerance and Biorefineries

Microbial Mechanisms of Tolerance to Weak Acid Stress :Benzyloxyacetic acid, as a carboxylic acid, is relevant in understanding microbial adaptation to weak acid stress. This knowledge impacts medicine, health, food safety, and the environment. The study highlights the importance of carboxylic acids in chemical synthesis and catalysis, particularly in the context of biorefineries and microbial cell factories (Mira & Teixeira, 2013).

Structural Studies and Applications

Poly[bis(μ2-benzyloxyacetato-κ3 O,O′O′′)cadmium(II)]

:This study describes the structure of a cadmium derivative of benzyloxyacetic acid, highlighting its potential in various applications, such as in materials science or catalysis (Liu & Ng, 2008).

Biomedical Applications

Hyaluronic Acid Redefining Its Role

:Benzyloxyacetic acid derivatives, like Hyaff-11®, have been used in minor modifications of hyaluronic acid to create water-insoluble polymers. These are utilized in various biomedical applications such as wound-covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).

Photocatalytic Applications

Smooth Photocatalyzed Benzylation of Electrophilic Olefins :Benzyloxyacetic acid and its derivatives were used in photocatalyzed conditions for benzylation of electron-poor olefins, indicating its use in organic synthesis and possibly in the development of new photocatalytic methods (Capaldo et al., 2016).

Pharmaceutical Applications

Quantitative Structure-Activity Relationship of Antisickling Agents :Benzyloxyacetic acid derivatives have been studied for their antisickling properties. This research provides insights into the structural requirements for the design of more effective antisickling analogs, highlighting the potential of benzyloxyacetic acid in pharmaceutical applications (Mahran, 2000).

Safety And Hazards

Benzyloxyacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenylmethoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHHTYDZVRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952720
Record name (Benzyloxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxyacetic acid

CAS RN

30379-55-6
Record name Benzyloxyacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 30379-55-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzyloxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 200 mg (0.508 mmol) of U-100592 (Ex. 1), 149 mg (1.47 mmol, 0.205 mL), and 5 mL methylene chloride at 0° C. benzyloxyacetylchloride was added dropwise. The reaction was allowed to warm slowly up to room temperature. After stirring for 5 hours, 5 mL of 1N HCl was added, and the resulting layers were separated. The aqueous layer was extracted with methylene chloride (3×5 mL). The combined organic layers were washed with brine and dried (MgSO4) then filtered and concentrated to a white solid. The crude was dissolved in a small amount of methylene chloride and methanol and was placed on a 22 cm×2.5 cm 40-60 μ silica column. The column was eluted with ethyl acetate, 2% methanol/ethylacetate, 4% methanol/ethyl acetate, 6% methanol/ethyl acetate, 8% methanol/ethyl acetate, and 10% methanol/ethyl acetate (250 mL each). The appropriate fractions were pooled to provide 120 mg (44%) of benzyloxyacetic acid, 2-[-[4-[5-(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinyl]-2-oxoethyl ester, (S)-; as a white solid (mp=146°-148° C.).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of KOH (17.84 g, 118 mmol) in THF (200 mL) was added benzyl alcohol (42 mL, 424 mmol). After 1.5 h the mixture was heated to 50° C. for 1.5 h and cooled to rt afterwards. Chloroacetic acid (10 g, 106 mmol) was added and the mixture was heated to 80° C. After 1.5 h the mixture was cooled to rt and water and MTBE was added. The layers were separated, the aqueous layer was extracted with MTBE, the pH of the aqueous layer was adjusted to pH=2 with 6N HCl and extracted with MTBE. The extracts of the acidic layer were dried and the solvent removed under reduced pressure to give 12.4 g of the crude product.
Name
Quantity
17.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

(2,4,6-Trimethyl-phenyl)-methanol (4.50 g, 30 mmol) was introduced to the suspension of sodium hydride (95%, 0.84 g, 35 mmol) in dry THF (100 ml), under a nitrogen blanket and the reaction mixture was heated to reflux for one hour. After the reaction mixture cooled down to 25° C., sodium iodoacetate (7.28 g, 35 mmol) was added in one portion, and the reaction was heated to reflux for another two hours. The resulting precipitate was collected by filtration, and then dissolved into water (60 ml). This aqueous solution was acidified to pH 2 at 5° C. by 6N HCl to generate precipitate, which was then isolated by filtration to give pure benzyloxy acetic acid as white powder (3.2 g, 51.2%), mp 81-83°. Microanalysis for C12H16O3 (208.26): C, 69.21, H, 7.74. found: C, 68.83, H, 7.66. 1H-NMR (d6-DMSO): 6.82 (s, 2 arom. H); 4.50 (s, OCH2CO2H); 4.01, 4.02 (2s, CH2O); 2.29 (s, 2 ortho-CH3); 2.20 (s, para-CH3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step Two
Yield
51.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
MA Mahran - Bollettino Chimico Farmaceutico, 2000 - europepmc.org
… in vitro activities of phenoxy and benzyloxyacetic acid derivatives as antisickling agents. The … Using the generated correlation equation 2, three potent antigelling benzyloxyacetic acid …
Number of citations: 1 europepmc.org
I Bird, PB Farmer - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… ]acrylonitrile and C2H3 I-acrylami.de from 2-benzyloxyacetic acid. In the synthesis of [1-2H2]-l… Ethyl 2-benzyloxyacetate was prepared from 2-benzyloxyacetic acid in an identical fashion …
JW Liu, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… Cadmium dinitrate tetrahydrate (0.31 g, 1 mmol) and 2,2'-bipyridine (0.16 g, 1 mmol) were added to a hot aqueous solution of benzyloxyacetic acid (0.17 g, 1 mmol). The pH of the …
Number of citations: 10 scripts.iucr.org
MH Balba, MS Singer, M Slade… - Journal of Agricultural …, 1968 - ACS Publications
… which, in turn, was saponified to yield benzyloxyacetic acid (52to 57%). In the second … Benzyloxyacetic acid (0.25 mole) and thionyl chloride (0.5 mole) in petroleum ether(100 ml.) …
Number of citations: 14 pubs.acs.org
K Shimaoka, S Kuwahara, M Yamashita… - Analytical Sciences, 2014 - Springer
… dimer products were found only for benzyloxyacetic acid (1) and … for the reaction of benzyloxyacetic acid, we investigated the … formation only for benzyloxyacetic acid, we investigated …
Number of citations: 7 link.springer.com
K Linn, JT Kuethe, Z Peng, N Yasuda - Tetrahedron Letters, 2008 - Elsevier
… suppress the formation of these benzoic acids were unsuccessful; however, when the product was crystalline, recrystallization of the product provided the pure benzyloxyacetic acid …
Number of citations: 2 www.sciencedirect.com
S Kobayashi - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… The acetate is then treated with LiOH·H 2 O (1.25 equiv) in THF–H 2 O at rt to give 2-benzyloxyacetic acid (99%). The acid is converted to the corresponding acid chloride (oxalyl …
Number of citations: 2 onlinelibrary.wiley.com
CL Chen, SL Sun, CS Gu, WD Song… - … Section E: Structure …, 2008 - scripts.iucr.org
… The ligand, benzyloxyacetic acid was commercially available and used without further … (2.38 g, 10 mmol) to a hot aqueous solution of benzyloxyacetic acid (1.66 g, 10 mmol); the pH was …
Number of citations: 1 scripts.iucr.org
J Wrobel, J Sredy, C Moxham, A Dietrich… - Journal of medicinal …, 1999 - ACS Publications
… (S)-2-hydroxy-3-phenylpropionic acid, methyl ester under Mitsunobu conditions followed by methyl ester hydrolysis with aqueous potassium hydroxide gave (R)-2-benzyloxyacetic acid …
Number of citations: 156 pubs.acs.org
SL Sun, CL Chen, CS Gu, WD Song… - … Section E: Structure …, 2008 - scripts.iucr.org
… The ligand, benzyloxyacetic acid was commercially available and used without further … H 2 O (4.00 g, 20 mmol) to a hot aqueous solution of benzyloxyacetic acid (1.66 g, 10 mmol); the …
Number of citations: 2 scripts.iucr.org

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